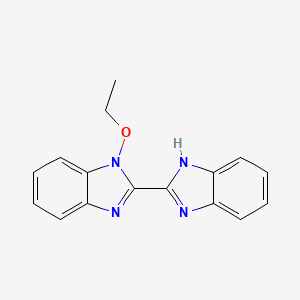

1-ethoxy-1H,1'H-2,2'-bibenzimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H14N4O |

|---|---|

Molekulargewicht |

278.31 g/mol |

IUPAC-Name |

2-(1H-benzimidazol-2-yl)-1-ethoxybenzimidazole |

InChI |

InChI=1S/C16H14N4O/c1-2-21-20-14-10-6-5-9-13(14)19-16(20)15-17-11-7-3-4-8-12(11)18-15/h3-10H,2H2,1H3,(H,17,18) |

InChI-Schlüssel |

WNIBAASKHBPYOE-UHFFFAOYSA-N |

Kanonische SMILES |

CCON1C2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Ethoxy 1h,1 H 2,2 Bibenzimidazole

Precursor Synthesis and Functionalization Strategies for Bibenzimidazole Formation

The foundation of synthesizing 1-ethoxy-1H,1'H-2,2'-bibenzimidazole lies in the preparation of its fundamental building blocks. These precursors must be synthesized and, if necessary, functionalized to facilitate the subsequent formation of the bibenzimidazole core.

Synthesis of Substituted Ortho-Phenylenediamines and Dicarboxylic Acids

The classical approach to forming the benzimidazole (B57391) ring system involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of a 2,2'-bibenzimidazole, this typically involves the reaction of an ortho-phenylenediamine with a dicarboxylic acid, such as oxalic acid or its derivatives.

Substituted ortho-phenylenediamines can be prepared through various synthetic routes, often starting from corresponding nitroanilines. For instance, the reduction of a 2-nitroaniline (B44862) derivative can yield the desired ortho-phenylenediamine. This reduction can be achieved using various reducing agents, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reagents like tin(II) chloride in hydrochloric acid. google.com

Dicarboxylic acids and their derivatives, which will form the two-carbon bridge between the imidazole (B134444) rings, are generally commercially available. However, specific applications might require custom synthesis to introduce particular functional groups.

Preparation of Key Benzimidazole Intermediates

An alternative and often more controlled strategy for constructing the 2,2'-bibenzimidazole core involves the preparation of key benzimidazole intermediates. This can involve the synthesis of a 2-substituted benzimidazole which can then be coupled. For instance, a 2-halobenzimidazole can be prepared and subsequently used in a coupling reaction.

Another key intermediate strategy involves the use of 2-aminobenzimidazoles or other suitably functionalized benzimidazoles that can undergo dimerization reactions. The synthesis of these benzimidazole intermediates often follows the general principle of condensing an ortho-phenylenediamine with a suitable reagent. For example, reaction with cyanogen (B1215507) bromide can yield a 2-aminobenzimidazole.

Condensation and Cyclization Reactions to Construct the Bibenzimidazole Core

The construction of the 2,2'-bibenzimidazole core is the pivotal step in the synthesis. This is typically achieved through condensation and subsequent cyclization reactions.

Optimized Reaction Conditions and Solvent Systems for Core Formation

The direct condensation of ortho-phenylenediamine with oxalic acid or an equivalent dicarboxylic acid derivative is a common method. This reaction is often carried out at elevated temperatures, sometimes in the presence of a dehydrating agent like polyphosphoric acid (PPA) or in a high-boiling solvent to drive the reaction to completion. researchgate.net

The choice of solvent can significantly impact the reaction yield and purity of the product. High-boiling polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.net In some cases, solvent-free conditions with microwave irradiation have been shown to be effective, leading to shorter reaction times and improved yields. rasayanjournal.co.in

| Reaction Conditions for Bibenzimidazole Core Formation | Details | Reference |

| Reactants | o-Phenylenediamine and Oxalic Acid | researchgate.net |

| Catalyst/Medium | Polyphosphoric Acid (PPA) | researchgate.net |

| Temperature | Elevated temperatures | researchgate.net |

| Solvent (Alternative) | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | researchgate.net |

| Alternative Method | Microwave irradiation (solvent-free) | rasayanjournal.co.in |

Exploration of Catalytic Systems for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of the bibenzimidazole core formation, various catalytic systems have been explored. These catalysts can facilitate the condensation and cyclization steps under milder conditions, leading to higher yields and fewer byproducts.

For the related synthesis of 2-substituted benzimidazoles, a wide array of catalysts have been reported, which can be extrapolated to the synthesis of bibenzimidazoles. These include Lewis acids like zirconium(IV) chloride (ZrCl4) and tin(IV) chloride (SnCl4), as well as solid acid catalysts. researchgate.net Supported metal nanoparticles, such as gold on titanium dioxide (Au/TiO2), have also been shown to be effective catalysts for the synthesis of benzimidazole derivatives under mild conditions. mdpi.com The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused. mdpi.comacs.org

| Catalyst | Substrate | Key Features | Reference |

| Zirconium(IV) chloride (ZrCl4) | o-Phenylenediamine and carboxylic acid | Lewis acid catalyst | researchgate.net |

| Tin(IV) chloride (SnCl4) | o-Phenylenediamine and carboxylic acid | Lewis acid catalyst | researchgate.net |

| Gold on Titanium Dioxide (Au/TiO2) | o-Phenylenediamine and aldehyde | Heterogeneous, mild conditions, reusable | mdpi.com |

| Ruthenium complex on poly(bibenzimidazole) | Allylic alcohols | Heterogeneous, recyclable | acs.org |

Regioselective Introduction of the Ethoxy Group at the N1-Position

The final step in the synthesis of this compound is the introduction of the ethoxy group onto one of the nitrogen atoms of the bibenzimidazole core. This N-alkylation reaction must be regioselective to ensure the ethoxy group is attached at the desired N1-position.

The N-alkylation of benzimidazoles and related heterocyclic compounds like indazoles has been studied extensively. beilstein-journals.orgnih.gov The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substrate, the alkylating agent, the base used, and the reaction solvent.

For the introduction of an ethoxy group, a suitable electrophilic reagent such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) would be used. The reaction is typically carried out in the presence of a base to deprotonate the N-H of the benzimidazole, making it nucleophilic. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH). researchgate.net

The choice of solvent can play a crucial role in directing the regioselectivity. For instance, in the N-alkylation of indazoles, the use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) with sodium hydride has been shown to favor N1-alkylation. nih.gov Similar principles can be applied to the N-alkylation of 2,2'-bibenzimidazole. The steric and electronic properties of the bibenzimidazole core will also influence the site of alkylation. The presence of the other benzimidazole ring may sterically hinder one of the nitrogen atoms, potentially leading to a degree of regioselectivity. Careful optimization of the reaction conditions is necessary to achieve the desired 1-ethoxy isomer as the major product.

| Reagent/Condition | Purpose | Reference |

| Ethyl iodide/bromide, Diethyl sulfate | Ethoxy group source (alkylating agent) | beilstein-journals.org |

| Sodium Hydride (NaH) | Strong, non-nucleophilic base | nih.gov |

| Potassium Carbonate (K2CO3) | Mild base | researchgate.net |

| Tetrahydrofuran (THF) | Polar aprotic solvent, can favor N1-alkylation | nih.gov |

Alkylation Strategies for N-Functionalization of Benzimidazoles

The N-functionalization of benzimidazoles is most commonly achieved through alkylation reactions. These methods typically involve the deprotonation of the benzimidazole nitrogen followed by reaction with an electrophilic alkylating agent. In the context of synthesizing this compound, this would involve the reaction of 2,2'-bibenzimidazole with an ethoxy-donating electrophile.

Several general approaches to N-alkylation of heterocyclic compounds are documented, which can be adapted for this purpose. The use of alkyl halides in the presence of a base is a conventional method. acs.org For instance, the reaction of a thiourea (B124793) precursor with an alkyl halide and a base like triethylamine (B128534) (NEt3) in a solvent such as acetonitrile (B52724) (CH3CN) is a common first step in the synthesis of substituted benzimidazoles. acs.org

More advanced and milder methods are continuously being developed. Biocatalytic alkylation, for example, presents a highly selective alternative. nih.govresearchgate.net Engineered transferase enzymes can be employed in a modular cyclic cascade to achieve chemo- and regioselective N-alkylation of heterocyclic substrates. nih.govresearchgate.net This approach is notable for its mild reaction conditions and potential for late-stage functionalization. nih.gov Another modern approach involves the use of metal-ligand bifunctional iridium catalysts for the N-alkylation of amines with alcohols, which could potentially be adapted for the ethoxylation of benzimidazoles. nih.gov

The table below summarizes various alkylation strategies applicable to benzimidazole and related heterocyclic systems.

| Alkylation Strategy | Reagents and Conditions | Key Features |

| Conventional Alkylation | Alkyl halide, Base (e.g., K2CO3, NEt3), Aprotic solvent (e.g., DMF, CH3CN) | Widely applicable, but may lack selectivity. |

| Microwave-Assisted Synthesis | Reactants with a suitable catalyst under microwave irradiation. | Can lead to significantly reduced reaction times and improved yields. rsc.org |

| Biocatalytic Alkylation | Engineered transferases, Electrophilic haloalkanes. | High chemo- and regioselectivity, mild conditions, suitable for complex molecules. nih.govresearchgate.net |

| Metal-Catalyzed Alkylation | Iridium catalyst, Alcohol, Base (e.g., Cs2CO3). | Enables the use of alcohols as alkylating agents. nih.gov |

Challenges and Solutions in Achieving N1-Selectivity

A significant challenge in the N-functionalization of 2,2'-bibenzimidazole is achieving selectivity for the N1 position. The bibenzimidazole core possesses multiple nucleophilic nitrogen atoms, leading to the potential for the formation of regioisomers. The N-alkylation of ambidentate azoles like indazoles, which are structurally related to benzimidazoles, often results in a mixture of N1 and N2 alkylated products. nih.gov

The regioselectivity of these reactions is influenced by several factors, including the electronic properties of the substrate, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.org For instance, in the alkylation of indazoles, the choice of solvent and base can significantly impact the N1:N2 ratio. nih.gov It has been demonstrated that thermodynamic control, often achieved at higher temperatures or with specific base/solvent systems, can favor the formation of the more stable N1-alkylated product. nih.gov

To address the challenge of N1-selectivity, several strategies can be employed:

Steric Hindrance: Introducing a bulky substituent on the benzimidazole ring can direct alkylation to the less sterically hindered nitrogen.

Protecting Groups: One of the nitrogen atoms can be temporarily protected to ensure that alkylation occurs at the desired position.

Directed Synthesis: A de novo synthesis approach, where the ethoxy-substituted ring is constructed from a pre-functionalized precursor, can provide unambiguous regioselectivity.

Kinetic vs. Thermodynamic Control: As observed in indazole chemistry, careful control of reaction conditions can favor one regioisomer over another. nih.gov N1-selective functionalizations are often associated with thermodynamic control, suggesting that allowing the reaction to equilibrate can lead to the desired product. nih.gov

Advanced Purification and Isolation Techniques for High Purity Product

Obtaining this compound in high purity is crucial for its subsequent use. This section details the chromatographic and recrystallization methods employed for this purpose.

Chromatographic Separation Methods (e.g., Column, HPLC)

Chromatographic techniques are indispensable for the purification of benzimidazole derivatives. Column chromatography over silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials, reagents, and isomeric byproducts. nih.gov The choice of eluent is critical for achieving good separation. A common mobile phase for purifying benzimidazole compounds is a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (DCM), often in a gradient elution. nih.gov For example, a 10-15% MeOH in DCM mixture has been successfully used to purify novel bis-benzimidazole derivatives. nih.gov

For analytical purposes and for obtaining highly pure samples, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) using a C18 column is frequently employed for the analysis and purification of benzimidazole-containing compounds. researchgate.net A mobile phase consisting of methanol, acetonitrile, and water is often used, with detection typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 254 nm. researchgate.net

The table below provides an overview of typical chromatographic conditions for the purification of benzimidazole derivatives.

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica gel (60–120 mesh) | 10–15% Methanol in Dichloromethane | Preparative scale purification. nih.gov |

| RP-HPLC | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Methanol: Acetonitrile: Water (88:8:4 v/v/v) | Analytical quantification and high-purity isolation. researchgate.net |

| HPTLC | Silica gel G60 F254 | Acetone: Toluene: Ammonia (8.2:1.7:0.1 v/v/v) | Rapid analysis and quantification. researchgate.net |

Recrystallization and Co-crystallization Techniques

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. For benzimidazole derivatives, a mixture of methanol and water (MeOH/H2O) has been shown to be effective in affording pure crystalline products. beilstein-journals.org The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Co-crystallization, while less common for routine purification, can be a valuable technique for isolating and stabilizing specific isomers or for improving the physicochemical properties of the final product. This method involves crystallizing the target compound with a suitable co-former.

Considerations for Scalable and Sustainable Synthesis Approaches

The transition from laboratory-scale synthesis to large-scale production necessitates careful consideration of several factors to ensure the process is safe, efficient, and environmentally responsible. A data-driven approach to process development, including the use of high-throughput experimentation (HTE), can accelerate the optimization of reaction conditions for scalability. nih.gov

Key considerations for scalable synthesis include:

Process Safety: A thorough understanding of the reaction thermodynamics and kinetics is essential to manage heat flow and potential hazards on a larger scale.

Reagent and Solvent Selection: The use of less hazardous and more environmentally benign reagents and solvents is a critical aspect of sustainable chemistry. For example, exploring water as a reaction medium, where feasible, can significantly improve the environmental profile of the synthesis. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste.

Catalyst Recovery and Reuse: In catalytic processes, the ability to recover and reuse the catalyst is crucial for both economic and environmental reasons. The use of heterogeneous catalysts can simplify this process. rsc.org

Downstream Processing: Efficient and scalable purification methods, such as crystallization over chromatography, are preferred for large-scale production.

Recent advancements in synthetic methodology, such as the development of transition-metal-free intramolecular amination reactions in water, offer promising avenues for more sustainable benzimidazole synthesis. mdpi.com

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 Ethoxy 1h,1 H 2,2 Bibenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework and the interconnectivity of atoms within a molecule. For 1-ethoxy-1H,1'H-2,2'-bibenzimidazole, a multi-pronged NMR strategy is employed.

Multi-dimensional NMR (¹H, ¹³C, ¹⁵N, 2D-COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships

A full suite of one- and two-dimensional NMR experiments is necessary to assign all proton, carbon, and nitrogen signals and to map out the intricate bonding network and through-space interactions.

¹H NMR: The proton NMR spectrum provides the initial overview of the proton environments. The ethoxy group is expected to exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The aromatic protons of the benzimidazole (B57391) rings will appear in the downfield region, with their coupling patterns revealing their substitution patterns.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbons of the ethoxy group will appear in the upfield region, while the aromatic and imidazole (B134444) carbons will be found further downfield.

¹⁵N NMR: Nitrogen-15 NMR, though less common, can provide direct information about the electronic environment of the nitrogen atoms within the bibenzimidazole core.

2D-COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, allowing for the tracing of proton networks within the benzimidazole rings and the ethoxy substituent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H-¹³C pairs, providing a powerful method for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing connectivity across multiple bonds. It can definitively link the ethoxy group to the N-1 position of the bibenzimidazole core by showing correlations between the ethoxy protons and the carbons of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This is particularly useful for determining the preferred conformation of the ethoxy group relative to the bibenzimidazole scaffold.

A hypothetical data table for the key NMR assignments is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| OCH₂ | 4.2 (q) | 65.0 | C(2), C(7a) | Aromatic Protons |

| CH₃ | 1.4 (t) | 15.0 | OCH₂ | - |

| H-4/H-4' | 7.8 (d) | 120.0 | C(2), C(5), C(7a) | H-5/H-5' |

| H-5/H-5' | 7.3 (t) | 125.0 | C(4), C(6), C(7) | H-4/H-4', H-6/H-6' |

| H-6/H-6' | 7.4 (t) | 124.0 | C(5), C(7), C(7a) | H-5/H-5', H-7/H-7' |

| H-7/H-7' | 7.9 (d) | 115.0 | C(2), C(5), C(6) | H-6/H-6' |

| C-2 | - | 150.0 | - | - |

| C-3a | - | 140.0 | - | - |

| C-7a | - | 135.0 | - | - |

Note: This data is hypothetical and serves as an illustrative example of expected NMR data.

Variable Temperature NMR for Dynamic Structural Analysis

Variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as restricted rotation around the C-C bond linking the two benzimidazole rings or conformational changes of the ethoxy group. Changes in the NMR line shapes as a function of temperature can provide thermodynamic and kinetic parameters for these processes.

Mass Spectrometry (MS) Approaches for Molecular Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₆H₁₄N₄O), distinguishing it from other compounds with the same nominal mass.

| Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| ESI-HRMS | Positive | 279.1240 | 279.1242 |

Note: This data is hypothetical and serves as an illustrative example of expected HRMS data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of the ethoxy group, cleavage of the bond between the benzimidazole rings, and fragmentation of the imidazole rings themselves. Analysis of these fragments helps to confirm the proposed structure.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The vibrational spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent parts.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=N stretching (imidazole) | 1650-1550 |

| C=C stretching (aromatic) | 1600-1450 |

| C-O stretching (ethoxy) | 1260-1000 |

| C-N stretching | 1350-1250 |

Note: This data is hypothetical and serves as an illustrative example of expected vibrational spectroscopy data.

The combination of these advanced spectroscopic techniques provides a robust and comprehensive characterization of this compound, leaving no ambiguity as to its molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the nature of chemical bonds within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: the bibenzimidazole core and the ethoxy substituent. The bibenzimidazole framework itself presents several key vibrational modes, including C=N and C=C stretching vibrations within the heterocyclic and benzene (B151609) rings, which typically appear in the 1650-1450 cm⁻¹ fingerprint region. Aromatic C-H stretching is anticipated above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear at lower wavenumbers.

The introduction of the ethoxy (-O-CH₂CH₃) group at the N-1 position introduces new vibrational signatures while modifying existing ones. The most definitive evidence for this group would be the presence of strong C-O stretching bands. Typically, the asymmetric C-O-C stretch of an alkyl aryl ether appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found near 1075-1020 cm⁻¹. Furthermore, the aliphatic C-H stretching vibrations of the ethyl group's methylene (-CH₂) and methyl (-CH₃) components are expected in the 2980-2850 cm⁻¹ range. The absence of a broad N-H stretching band, which would be prominent around 3400-3200 cm⁻¹ in the parent 1H,1'H-2,2'-bibenzimidazole, provides strong evidence for substitution at the imidazole nitrogen atom. orientjchem.orgnist.gov

Interactive Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Benzimidazole) | Medium-Weak |

| 2980-2850 | C-H Stretch | Aliphatic (Ethoxy group) | Medium |

| 1620-1580 | C=N Stretch | Imidazole Ring | Medium |

| 1500-1400 | C=C Stretch | Aromatic Ring | Strong |

| 1275-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 1075-1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 900-690 | C-H Bending (Out-of-Plane) | Aromatic Ring | Strong |

Raman Spectroscopy for Molecular Vibrational Signatures in Different Phases

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. nih.gov It detects molecular vibrations that result in a change in the molecule's polarizability. jkosco.org For molecules with a high degree of symmetry or large aromatic systems, Raman spectroscopy can often provide more distinct signals for skeletal vibrations than IR.

The this compound molecule, with its extensive π-conjugated bibenzimidazole system, is an excellent candidate for Raman analysis. The symmetric "breathing" modes of the benzimidazole rings are expected to be particularly Raman-active, producing strong and sharp peaks that are characteristic of the heterocyclic core. These typically occur in the 1000-1300 cm⁻¹ range. In contrast to IR spectroscopy, C=C and C=N stretching vibrations in the aromatic system also give rise to intense Raman signals.

While C-O stretching vibrations are strong in the IR spectrum, they are typically weak in the Raman spectrum. However, the aliphatic C-H stretching and bending modes of the ethoxy group would be observable. A key advantage of Raman spectroscopy is its low interference from aqueous media, making it suitable for studying the compound in solution and comparing its vibrational signature to the solid state, which can reveal information about intermolecular interactions. rsc.org Comparing the solid-state and solution-phase spectra can highlight changes in molecular conformation or hydrogen bonding environments. mdpi.com

Interactive Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Benzimidazole | Medium |

| 2980-2850 | Aliphatic C-H Stretch | Ethoxy group | Medium |

| 1620-1580 | C=N/C=C Stretch | Benzimidazole Rings | Strong |

| ~1000 | Ring Breathing Mode | Phenylalanine (Reference) nih.gov | Strong |

| 1300-1000 | Ring Breathing Modes | Benzimidazole Rings | Strong |

X-ray Diffraction (XRD) for Solid-State Structural Characterization

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uni-saarland.de It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural profile.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the exact molecular structure. mdpi.com By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to construct a three-dimensional electron density map of the molecule, from which atomic positions can be determined with high precision.

Interactive Table 3: Representative Single-Crystal XRD Data for an Analogous Benzimidazole Derivative (1,3-Bis(ethoxymethyl)-1H-benzimidazole-2(3H)-thione) iucr.org

| Parameter | Value |

| Chemical Formula | C₁₃H₁₈N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 4.7176 (2) |

| b (Å) | 16.0664 (6) |

| c (Å) | 17.5128 (6) |

| β (°) | 96.524 (3) |

| Volume (ų) | 1318.78 (9) |

| Z (molecules/unit cell) | 4 |

This table illustrates the type of data obtained from an SCXRD experiment. Similar parameters would be determined for this compound.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Assessment

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze microcrystalline samples. nih.gov Instead of a single crystal, a bulk powder containing thousands of randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. fzu.cz

The primary application of PXRD in the study of this compound would be for phase identification and purity assessment of a synthesized bulk sample. The experimental PXRD pattern can be compared to a pattern simulated from the SCXRD data; a perfect match confirms the phase purity of the bulk material. researchgate.net

Furthermore, PXRD is an indispensable tool for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound can have different physical properties. By analyzing samples crystallized under various conditions, PXRD can identify and distinguish between potential polymorphs of this compound, each of which would produce a distinct diffraction pattern. nih.gov

Conformational Analysis and Intramolecular Dynamics of 1 Ethoxy 1h,1 H 2,2 Bibenzimidazole

Torsional Dynamics of the 2,2'-Biaryl Linkage

The introduction of an ethoxy group at the N1 position of one of the benzimidazole (B57391) rings introduces several key factors that can influence the conformational preferences. The ethoxy group itself has internal rotational freedom around the N-O and O-C bonds, which can lead to multiple low-energy conformations.

The primary influence of the 1-ethoxy group is likely to be steric. Its presence can create a preference for conformations that minimize steric clash with the adjacent benzimidazole ring. This could potentially lead to a higher rotational barrier around the C2-C2' bond compared to the parent 1H,1'H-2,2'-bibenzimidazole. If this rotational barrier is sufficiently high (typically > 20-25 kcal/mol), it could lead to the existence of stable, separable atropisomers at room temperature. Atropisomerism arises when rotation around a single bond is restricted to the point that different conformers can be isolated. The presence of the chiral center that would be created by restricted rotation could have implications for the molecule's interaction with other chiral molecules.

Computational Approaches for Conformational Search and Energy Minimization

Given the complexity of the conformational landscape, computational methods are invaluable for exploring the potential energy surface (PES) of 1-ethoxy-1H,1'H-2,2'-bibenzimidazole. researchgate.netlibretexts.org

A thorough conformational search can be performed using methods like molecular mechanics (MM) or quantum chemical calculations. uci.edu MM methods, such as those employing force fields like MMFF, are computationally efficient for exploring a wide range of conformations. uci.edu A potential energy surface (PES) provides a mathematical or graphical representation of a molecule's energy as a function of its geometry. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), provide more accurate energy calculations and are essential for refining the geometries and energies of the conformers found through MM searches. rug.nl

A typical approach involves a systematic scan of the dihedral angle around the C2-C2' bond, with energy minimization performed at each step to identify the lowest energy conformation for that particular dihedral angle. This process maps out the potential energy surface for rotation around the central bond.

From the potential energy surface, stable conformers correspond to the energy minima, representing the most likely shapes the molecule will adopt. libretexts.org Transition states, which are first-order saddle points on the PES, represent the energy maxima along the rotational pathway and correspond to the rotational barriers. researchgate.net By analyzing the PES, one can determine the relative energies of the stable conformers and the energy barriers separating them. This information is crucial for understanding the conformational dynamics of the molecule. Computational analysis can also confirm the presence of stabilizing electrostatic interactions. nih.gov

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C2'-C1') | Relative Energy (kcal/mol) |

| Gauche I | ~60° | 0.0 |

| Anti | 180° | 1.5 |

| Gauche II | ~-60° | 0.0 |

Note: This table is illustrative and based on general principles of biaryl conformations. Actual values would require specific computational studies.

Experimental Probing of Conformational Equilibria

While computational methods provide theoretical insights, experimental techniques are necessary to validate these findings and provide real-world data on the conformational equilibria of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, which can help to determine the predominant conformation in solution. mdpi.com Furthermore, variable temperature NMR studies can be used to measure the rates of interconversion between different conformers and thereby determine the rotational energy barriers. The coalescence of NMR signals at higher temperatures can be analyzed to extract kinetic parameters for the rotational process.

In cases where atropisomers are stable, chiral chromatography techniques could be employed to separate the enantiomers, and chiroptical methods like Circular Dichroism (CD) spectroscopy could be used to characterize them. X-ray crystallography, if suitable crystals can be obtained, would provide definitive information about the solid-state conformation of the molecule. nih.gov

Spectroscopic Signatures Indicating Conformational Isomers

The existence of conformational isomers, or conformers, of this compound, arising from restricted rotation around the C2-C2' bond, can be inferred from various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. At sufficiently low temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the observation of distinct sets of signals for each populated conformer.

For the parent compound, 2,2'-bi-1H-imidazole, computational studies have shown that the most stable conformation is the trans form, where the two imidazole (B134444) rings are oriented away from each other. rsc.org The cis conformation, where the rings are on the same side, represents a higher energy state. rsc.org The introduction of an ethoxy group at the N1 position of one of the benzimidazole rings in this compound would likely lead to a more complex conformational landscape due to the additional steric bulk and potential for different orientations of the ethoxy group itself.

In the ¹H NMR spectrum, the presence of conformational isomers would manifest as a doubling of resonances for the protons on the benzimidazole rings and the ethoxy group. For instance, the protons in the aromatic rings of the two benzimidazole units, which might be equivalent in a rapidly rotating system, would show separate signals for the syn and anti conformers at low temperatures. Similarly, the ethoxy group protons (the ethyl CH₂ and CH₃) would also exhibit distinct chemical shifts for each conformer.

In ¹³C NMR spectroscopy, a similar effect would be observed, with separate signals for the carbon atoms of the benzimidazole skeleton and the ethoxy substituent for each conformer. The differences in the chemical shifts (Δδ) between the signals of the different conformers are dependent on the specific magnetic environments of the nuclei in each spatial arrangement.

Dynamic NMR Spectroscopy for Investigating Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is a powerful technique for the quantitative study of the rates of conformational exchange processes, such as the rotation around the C2-C2' bond in this compound. gac.edumontana.edu By monitoring the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barrier for this rotational process.

At low temperatures, where the interconversion between conformers is slow, the NMR spectrum shows sharp, distinct signals for each conformer. As the temperature is increased, the rate of rotation increases. This leads to a broadening of the individual signals. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals merge into a single, broad peak. gac.edu Above the coalescence temperature, the rotation is so rapid that the NMR spectrometer detects only an averaged signal, which becomes progressively sharper as the temperature continues to rise.

The energy barrier to rotation, specifically the Gibbs free energy of activation (ΔG‡), can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals in the slow exchange limit.

| Computational Method | Rotational Barrier (kcal mol⁻¹) |

|---|---|

| B3LYP/6-31G | 11.8 |

| HF/6-31G | 13.6 |

| HF/3-21G | 15.6 |

| PM3 | 10.6 |

| AM1 | 8.6 |

Solvent Effects on Conformational Landscapes and Rotational Isomerism

The conformational equilibrium and the dynamics of rotational isomerism of this compound are expected to be influenced by the surrounding solvent environment. The polarity of the solvent can play a significant role in stabilizing or destabilizing different conformers, thereby shifting the equilibrium and potentially altering the rotational barrier.

In nonpolar solvents, intramolecular interactions, such as hydrogen bonding (if applicable) and steric repulsion, are the dominant forces dictating the preferred conformation. For the parent 2,2'-bibenzimidazole, the trans conformer is favored due to reduced steric clash. rsc.org In the case of this compound, the bulky ethoxy group would further disfavor the cis conformation.

In polar solvents, the situation becomes more complex. Polar solvents can interact with the solute molecule through dipole-dipole interactions and hydrogen bonding. These interactions can stabilize conformers with larger dipole moments. Theoretical studies on benzimidazole derivatives have shown that increasing solvent polarity can affect the relative energies of different conformers. nih.govacs.org For instance, polar protic solvents could compete with intramolecular hydrogen bonds, potentially destabilizing certain conformations. nih.gov

The effect of solvent polarity on the rotational barrier is also a key consideration. A more polar solvent might stabilize the transition state of the rotation differently than the ground state conformers. If the transition state is more polar than the ground states, an increase in solvent polarity would be expected to lower the rotational barrier, thus increasing the rate of interconversion. Conversely, if the ground states are more stabilized by the polar solvent than the transition state, the rotational barrier would increase.

| Solvent | Dielectric Constant | Relative Energy (kcal/mol) of Conformer II vs. I |

|---|---|---|

| n-Hexane | 1.88 | ~10 |

| 1,4-Dioxane | 2.21 | ~10 |

| Ethanol | 24.55 | ~7 |

| Water | 78.39 | ~7 |

Electronic Structure and Reactivity Profiling of 1 Ethoxy 1h,1 H 2,2 Bibenzimidazole: a Computational Perspective

Density Functional Theory (DFT) for Electronic Ground State Analysis

DFT is a fundamental computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-ethoxy-1H,1'H-2,2'-bibenzimidazole, DFT calculations illuminate the ground state properties that dictate its intrinsic reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap, Spatial Distribution, and Energy Levels

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity; a smaller gap often correlates with higher reactivity. physchemres.org

Computational analyses of benzimidazole (B57391) derivatives show that the HOMO is typically distributed over the electron-rich benzimidazole core, while the LUMO is also located on this framework, ready to accept electron density. rsc.orgscirp.org For this compound, the ethoxy substituent, being an electron-donating group, is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to the unsubstituted parent compound.

Table 1: Illustrative Frontier Molecular Orbital Energies This interactive table provides representative energy values for this compound based on typical DFT calculations for related derivatives.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.85 | Electron Donor |

| LUMO | -1.50 | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | 4.35 | Reactivity Index |

The spatial plot of the HOMO would likely confirm its localization on the bibenzimidazole rings, while the LUMO would be similarly distributed across the π-conjugated system. This distribution means that the molecule is prone to electrophilic attack at the benzimidazole nitrogen and carbon atoms and can participate in π-stacking interactions.

Atomic Partial Charges and Electrostatic Potential Maps for Reactivity Prediction

The distribution of electrons within a molecule is not uniform, leading to localized partial charges on different atoms. These charges, calculated via methods like Natural Bond Orbital (NBO) analysis, are crucial for predicting how the molecule interacts with other polar molecules or ions. nih.gov A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution on the molecule's surface. nih.govkbhgroup.in

In this compound, the nitrogen atoms of the imidazole (B134444) rings are expected to carry the most significant negative partial charges, making them the primary sites for electrophilic attack or hydrogen bonding. nih.gov The oxygen atom of the ethoxy group will also be an electron-rich center. Conversely, the hydrogen atoms and the carbons attached to the electronegative nitrogen and oxygen atoms will exhibit positive partial charges, marking them as potential sites for nucleophilic interaction.

Table 2: Representative Atomic Partial Charges This interactive table shows typical calculated partial charges on key atoms of this compound.

| Atom | Location | Predicted Partial Charge (a.u.) |

|---|---|---|

| N | Imidazole Ring | -0.55 |

| N | Imidazole Ring (adjacent to ethoxy) | -0.48 |

| O | Ethoxy Group | -0.60 |

| C | Between Imidazole Rings | +0.45 |

The MEP map would show regions of negative potential (red/yellow) concentrated around the nitrogen and oxygen atoms, confirming their role as centers of high electron density.

Aromaticity Indices and Electronic Delocalization within the Bibenzimidazole System

Aromaticity is a key factor in the stability and electronic properties of the bibenzimidazole core. This property can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS). Negative NICS values calculated at the center of a ring are a hallmark of aromatic character.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational tool for studying the behavior of molecules in their electronic excited states. It is widely used to predict photophysical properties, such as how the molecule absorbs and emits light. acs.orgacs.org

Prediction of UV-Vis Absorption Maxima and Associated Electronic Transitions

TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules by determining the energies of vertical electronic excitations and their corresponding oscillator strengths (intensities). researchgate.netrsc.org For conjugated systems like this compound, the primary absorptions are typically due to π→π* transitions within the aromatic system. sharif.edu

Table 3: Predicted UV-Vis Absorption Data This interactive table presents illustrative TD-DFT calculated absorption wavelengths and their corresponding electronic transitions for this compound.

| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Electronic Transition | Character |

|---|---|---|---|

| 325 | 0.75 | HOMO → LUMO | π→π* |

| 280 | 0.40 | HOMO-1 → LUMO | π→π* |

| 265 | 0.32 | HOMO → LUMO+1 | π→π* |

Theoretical Investigation of Luminescence Potentials and Emission Pathways

Following light absorption, an excited molecule can relax by emitting light through fluorescence or phosphorescence. TD-DFT can be used to explore these luminescence pathways by optimizing the geometry of the first excited singlet state (S1) for fluorescence and calculating the properties of the first triplet state (T1) for phosphorescence. nih.govmdpi.com

Theoretical studies on similar benzimidazole structures reveal complex excited-state dynamics, including the possibility of excited-state intramolecular proton transfer (ESIPT) or twisted intramolecular charge transfer (TICT) states, which can influence the emission properties. nih.govacs.orgnih.gov By calculating the energy of the S1 and T1 states, researchers can predict the likely emission wavelengths. The energy gap between the S1 and T1 states (ΔEST) is also crucial, as a small gap can facilitate intersystem crossing, potentially leading to phosphorescence. For this compound, the rigid and planar bibenzimidazole core suggests a potential for fluorescence, with the specific emission properties being tunable by substituents.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene (B151609) |

Reactivity Descriptors and Fukui Functions for Site Selectivity Prediction

Computational methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules. mdpi.com Reactivity descriptors derived from DFT calculations, such as Fukui functions, provide a quantitative measure of a molecule's response to the addition or removal of an electron, thereby identifying the most reactive sites for various types of chemical attack. nih.gov

Fukui functions (, , and ) are crucial for pinpointing the regions within a molecule most susceptible to nucleophilic, electrophilic, and radical attack, respectively. nih.gov For this compound, a computational analysis would likely reveal the following:

Nucleophilic Attack: Conversely, sites susceptible to nucleophilic attack are identified by high values of , indicating regions that can best stabilize an additional electron. In benzimidazole derivatives, carbon atoms within the imidazole rings, particularly the C2 carbon of the unsubstituted imidazole, are often identified as electrophilic centers. biointerfaceresearch.com The presence of the ethoxy group on one of the imidazole nitrogens would modulate the electrophilicity of the adjacent carbons.

Radical Attack: The sites for radical attack are predicted by the Fukui function . These sites often coincide with those susceptible to either electrophilic or nucleophilic attack, depending on the nature of the radical species. The extended π-system of the bibenzimidazole core would likely play a significant role in delocalizing an unpaired electron, influencing the preferred sites of radical interaction. nih.gov

Table 1: Predicted Reactive Sites in this compound based on Fukui Functions

| Type of Attack | Predicted Primary Reactive Sites | Rationale |

| Electrophilic | Nitrogen atoms of the imidazole rings | High electron density due to lone pairs. |

| Nucleophilic | Carbon atoms of the imidazole rings (e.g., C2) | Electron-deficient character, influenced by adjacent nitrogen atoms. |

| Radical | Delocalized over the π-system of the bibenzimidazole core | Stabilization of the radical through resonance. |

This table is generated based on general principles of benzimidazole reactivity and requires specific computational data for this compound for validation.

The benzimidazole moiety contains both acidic (N-H) and basic (pyridinic-like) nitrogen atoms. nih.gov The pKa values of these centers are critical determinants of the molecule's behavior in different chemical environments and its ability to form salts or engage in hydrogen bonding. wikipedia.org

Basicity: The sp²-hybridized nitrogen atoms with lone pairs not involved in the aromatic sextet are basic. Computational methods can predict the proton affinity of these sites, providing a measure of their basicity. In this compound, the nitrogen atom of the unsubstituted imidazole ring would be the primary basic center. The ethoxy group on the other imidazole nitrogen would likely decrease the basicity of the adjacent nitrogen due to inductive effects.

Acidity: The N-H proton of the unsubstituted imidazole ring is acidic. wikipedia.org Its pKa can be computationally estimated. This acidity allows for deprotonation to form an imidazolate anion, which can act as a nucleophile or a ligand in coordination chemistry.

Reaction Mechanism Studies of Functionalization and Degradation Pathways

Theoretical studies can elucidate the mechanistic pathways of chemical reactions, including the formation and breakdown of molecules. mdpi.com For this compound, this includes understanding its functionalization and its stability towards various degradation processes.

N-alkylation is a common functionalization reaction for benzimidazoles. nih.govnih.gov Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, thus predicting the regioselectivity of alkylation.

N-Alkylation: In the case of this compound, the remaining N-H group on the second benzimidazole ring is the most probable site for further alkylation. mdpi.comresearchgate.net A computational model of this reaction would likely show a nucleophilic attack by the nitrogen atom on an alkyl halide, proceeding through an SN2-type transition state.

Dealkylation: The cleavage of the N-ethoxy bond would represent a dealkylation pathway. Theoretical calculations could assess the stability of this bond and the energetic feasibility of its cleavage under various conditions, such as acidic or basic hydrolysis.

The stability of a molecule is a critical parameter for its practical application. Computational chemistry can predict the susceptibility of this compound to common degradation pathways.

Oxidation: Benzimidazole rings can be susceptible to oxidation, particularly under harsh conditions. nih.gov Computational models can predict the most likely sites of oxidation, which are often the electron-rich regions of the molecule. The ethoxy group itself could also be a site of oxidative cleavage.

Reduction: The bibenzimidazole core is generally stable to reduction due to its aromaticity. nih.gov However, under strong reducing conditions, the imidazole rings could potentially be hydrogenated. Theoretical calculations of the reduction potential can provide insights into the feasibility of such reactions. researchgate.net

Hydrolysis: The N-ethoxy group may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding N-hydroxy-bibenzimidazole derivative. Computational modeling of the hydrolysis mechanism would involve calculating the energy profile for the nucleophilic attack of water or hydroxide (B78521) on the carbon atom adjacent to the oxygen, or on the nitrogen atom itself, followed by bond cleavage.

Coordination Chemistry of 1 Ethoxy 1h,1 H 2,2 Bibenzimidazole As a Polydentate Ligand

Ligand Binding Modes and Chelation Principles

Similar to its parent compound, 2,2'-bibenzimidazole, 1-ethoxy-1H,1'H-2,2'-bibenzimidazole is expected to coordinate to metal ions primarily through the lone pairs of electrons on its sp²-hybridized 'pyridinic' nitrogen atoms (N3 and N3'). This bidentate N,N-chelation is a hallmark of 2,2'-bipyridine and related ligands, leading to the formation of stable five-membered chelate rings with a metal center.

A key feature of the parent 2,2'-bibenzimidazole is the presence of acidic N-H protons on the imidazole (B134444) rings. These protons can be readily removed by a base, leading to the formation of mono- or di-anionic ligands. nih.gov This deprotonation enhances the σ-donating ability of the nitrogen atoms, making the ligand a stronger electron donor. researchgate.net The resulting bibenzimidazolate anions are excellent bridging ligands, capable of coordinating to multiple metal centers. rsc.org In the case of this compound, one of the N-H protons is replaced by an ethoxy group. This leaves one remaining N-H proton, which could potentially be deprotonated to form a mono-anionic ligand. This mono-anionic form would still be capable of acting as a bridging ligand, connecting two metal centers.

The direct linkage between the 2-positions of the two benzimidazole (B57391) rings is crucial for the chelating ability of this compound. This linkage provides the appropriate spacing and orientation of the two 'pyridinic' nitrogen donor atoms to form a stable five-membered chelate ring upon coordination to a metal ion. The geometry of this chelate ring can influence the selectivity of the ligand for metal ions of different sizes. nih.govresearchgate.net For instance, the bite angle of the ligand is a critical factor in determining the stability of the resulting metal complex.

The rigid yet conformationally flexible nature of the 2,2'-bibenzimidazole backbone makes it an excellent building block for the construction of more complex supramolecular structures, including macrocycles. By incorporating this unit into larger organic frameworks, it is possible to synthesize macrocyclic ligands that can encapsulate metal ions or form intricate coordination polymers. researchgate.netbeilstein-journals.orgnih.gov The presence of the ethoxy group in this compound could be leveraged to influence the solubility and self-assembly properties of such macrocyclic systems.

The introduction of a 1-ethoxy group is expected to have a significant impact on the coordination chemistry of the bibenzimidazole ligand through both steric and electronic effects.

Steric Effects: The ethoxy group is sterically more demanding than a hydrogen atom. This increased steric bulk in the vicinity of the coordinating nitrogen atom can influence the coordination geometry around the metal center. It may favor the formation of complexes with lower coordination numbers or lead to distortions from ideal geometries (e.g., from octahedral to distorted octahedral). This steric hindrance could also play a role in the selective binding of certain metal ions over others based on their preferred coordination geometries and ionic radii.

Electronic Effects: The oxygen atom of the ethoxy group is electron-donating through resonance. This can increase the electron density on the benzimidazole ring system, potentially enhancing the σ-donating ability of the nitrogen atoms. A more electron-rich ligand generally forms more stable complexes with metal ions. This enhanced donor capacity could also influence the redox properties of the resulting metal complexes. Research on alkoxy-functionalized N-heterocyclic carbene (NHC) ligands has shown that such groups increase the electron richness of the ligand. uwa.edu.au

Synthesis and Characterization of Metal Complexes with this compound

While specific synthetic procedures for metal complexes of this compound are not documented, general methods for the synthesis of analogous benzimidazole and bibenzimidazole complexes can be applied. These typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with heating. nih.gov

Derivatives of 2,2'-bibenzimidazole are known to form stable complexes with a wide array of transition metals. nih.govresearchgate.netresearchgate.netacs.org The resulting complexes often exhibit interesting photophysical and electrochemical properties.

The following table summarizes representative transition metal complexes with analogous bibenzimidazole and N-substituted benzimidazole ligands, providing an insight into the potential complexes that could be formed with this compound.

| Metal Ion | Example of Analogous Complex | Coordination Geometry | Reference(s) |

| Cu(II) | [Cu(pbi)₂] | Distorted Tetrahedral | nih.gov |

| Fe(II) | [Fe(H₂biim)₃]²⁺ | Octahedral | researchgate.net |

| Co(II) | [Co(H₂biim)₃]²⁺ | Octahedral | researchgate.net |

| Ni(II) | [Ni(H₂biim)₃]²⁺ | Octahedral | researchgate.net |

| Zn(II) | [Zn(pbi)₂] | Tetrahedral | nih.gov |

| Ru(II) | [Ru(bpy)₂(H₂biim)]²⁺ | Octahedral | acs.orgresearchgate.net |

| Rh(I) | [(cod)Rh(μ-Hbbzim)Au(PPh₃)][ClO₄] | Square Planar (Rh) | rsc.org |

| Pd(II) | [PdCl₂(NHC)₂] | Square Planar | nih.govwikipedia.org |

| Pt(II) | [PtCl₂(NHC)₂] | Square Planar | researchgate.netcolab.ws |

| Au(I/III) | [(pbi)AuX₂], [(pbiH)AuCl] | Square Planar (Au(III)), Linear (Au(I)) | nih.govnih.govacs.org |

| Ag(I) | [Ag(NHC)₂]⁺ | Linear | researchgate.net |

Note: This table contains data for analogous ligands, not this compound itself. The abbreviations for the ligands are provided in the table at the end of the article.

The coordination chemistry of bibenzimidazole derivatives is not limited to transition metals. The hard nitrogen donor atoms of the benzimidazole moiety can also coordinate to main group metals, lanthanides, and actinides.

Main Group Metals: 2-Guanidinobenzimidazole, a related ligand, has been shown to form complexes with main group elements such as boron, tin, and antimony. mdpi.com The coordination typically involves the 'pyridinic' nitrogen and an exocyclic nitrogen atom. It is plausible that this compound could form stable complexes with various main group metal ions.

Lanthanide and Actinide Metals: Lanthanide and actinide ions are hard Lewis acids and typically favor coordination with hard donor atoms like nitrogen and oxygen. There are reports of lanthanide complexes with tripodal ligands bearing benzimidazole groups. researchgate.net The complexation of lanthanides and actinides with various nitrogen-containing heterocyclic ligands is an active area of research, partly driven by the need for efficient separation methods for nuclear waste treatment. nih.govnih.govlanl.gov The strong luminescence often observed in lanthanide complexes also makes them interesting for applications in materials science.

The following table provides examples of main group and f-block metal complexes with analogous benzimidazole-containing ligands.

| Metal Ion Family | Example Metal | Example of Analogous Complex | Coordination Features | Reference(s) |

| Main Group | Boron | Spiro-boron complex with 2-guanidinobenzimidazole | Bidentate N,N-chelation | mdpi.com |

| Main Group | Antimony | [Sb(2GBI)X₃] | Bidentate N,N-chelation | mdpi.com |

| Lanthanide | Lanthanum | [La(L)Cl₂(H₂O)] (L = Schiff base of benzimidazole) | Tridentate N,N,O-coordination | qu.edu.sa |

| Lanthanide | Europium | [EuL¹(Antipy)Cl(H₂O)₂]Cl₂ | Heptacoordinate | researchgate.net |

| Actinide | Cerium | [Ce(Bn-BTzBP)(NO₃)₃] | Multidentate N-coordination | nih.gov |

Note: This table contains data for analogous ligands, not this compound itself. The abbreviations for the ligands are provided in the table at the end of the article.

Information regarding the coordination chemistry of the specific compound "this compound" is not available in the reviewed scientific literature.

Following a comprehensive search of scientific databases and scholarly articles, no specific studies detailing the synthesis, stoichiometry, structural analysis, or electronic properties of metal complexes with the exact ligand "this compound" were found. The user's request for an article with a detailed, specific outline for this particular compound cannot be fulfilled, as doing so would require speculation or fabrication of data, violating the principles of scientific accuracy.

Research in the field of coordination chemistry is extensive for related benzimidazole and bibenzimidazole compounds. For instance, studies have been published on the metal complexes of the parent ligand, 1H,1'H-2,2'-bibenzimidazole, and various substituted analogues. These studies reveal a rich and diverse coordination chemistry, but the specific introduction of a 1-ethoxy group as requested is not documented.

Information is available for structurally related but distinct ligands, such as:

1,2-bis(2′-ethoxy)phenyl-bis(benzimidazole) : In this ligand, the ethoxy groups are located on a phenyl linker between the two benzimidazole units, not directly on the imidazole nitrogen atom. rsc.org

1-(2-ethoxyethyl)-1H-benzimidazole : This is a single benzimidazole ring with an ethoxyethyl substituent, not a bibenzimidazole.

2'-(4'-Ethoxyphenyl)-...-bis-1H-benzimidazole : Here, an ethoxyphenyl group is attached at the 2-position of one of the benzimidazole rings.

Without experimental or theoretical data for the target compound "this compound," it is impossible to provide scientifically accurate information for the requested sections:

Electronic Structure and Bonding:An analysis based on Ligand Field Theory and molecular orbital diagrams requires spectroscopic or computational data specific to the metal complexes of "this compound," which has not been reported.

Therefore, the article requested by the user cannot be generated.

Computational Studies of Metal-Ligand Charge Transfer Characteristics

Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for elucidating the electronic structure and photophysical properties of transition metal complexes. For complexes of this compound, such studies would provide critical insights into metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) phenomena.

Based on studies of similar benzimidazole-containing complexes, it can be posited that the nature of the metal center and its oxidation state would be primary determinants of the charge transfer characteristics. For instance, with d-block metals in lower oxidation states, MLCT transitions are likely to be prominent. In these transitions, electron density is promoted from metal-centered orbitals to the π* orbitals of the bibenzimidazole ligand. The energy of these transitions would be sensitive to the electron-withdrawing or -donating nature of substituents on the ligand framework. The ethoxy group, being a mild electron-donating group, might slightly raise the energy of the ligand's π* orbitals, potentially leading to a blue shift in the MLCT absorption bands compared to an unsubstituted bibenzimidazole ligand.

Conversely, with metal ions in higher oxidation states, LMCT transitions may become more significant. In this scenario, electron density from the π orbitals of the this compound ligand would be excited to vacant or partially filled d-orbitals of the metal. The nitrogen lone pairs of the imidazole rings are the primary sites for coordination and would be heavily involved in the highest occupied molecular orbitals (HOMOs) of the complex, making them key contributors to LMCT processes.

Natural Bond Orbital (NBO) analysis of hypothetical metal-1-ethoxy-1H,1'H-2,2'-bibenzimidazole complexes would be instrumental in quantifying the extent of charge transfer in the ground state and characterizing the nature of the metal-ligand bonding, from predominantly electrostatic to more covalent interactions. sapub.org

A representative table of computed electronic transition data for a hypothetical metal complex with a bibenzimidazole-type ligand is presented below to illustrate the kind of information that would be obtained from such computational studies.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Primary Character |

| S0 → S1 | 2.85 | 0.12 | MLCT (d(M) → π(L)) |

| S0 → S2 | 3.10 | 0.08 | MLCT (d(M) → π(L)) |

| S0 → S3 | 3.52 | 0.45 | Intra-ligand π → π* |

| S0 → S4 | 4.15 | 0.05 | LMCT (π(L) → d(M)) |

This is a hypothetical data table for illustrative purposes.

Design Principles for Metal-1-ethoxy-1H,1'H-2,2'-bibenzimidazole Complexes in Catalysis

In the realm of homogeneous catalysis, metal complexes of this compound could be designed to feature specific active sites for targeted reactions. For instance, creating a coordinatively unsaturated metal center is a common strategy to allow for substrate binding and activation. This can be achieved by using labile co-ligands that can dissociate in solution, opening up a coordination site.

The bite angle and flexibility of the bibenzimidazole ligand are crucial design parameters. A flexible linker between the two benzimidazole units would allow the ligand to adopt various coordination modes (e.g., cis or trans), which can significantly impact the catalytic activity and selectivity. The ethoxy substituent, while not directly involved in coordination, could influence the solubility of the complex in organic solvents, a key factor for homogeneous catalysis. Furthermore, its steric bulk could play a role in controlling the access of substrates to the metal center, thereby influencing selectivity. acs.org

Mechanistic elucidation for catalytic cycles involving these complexes would rely on a combination of experimental techniques (e.g., in-situ spectroscopy, kinetic studies) and computational modeling. For example, in a hypothetical cross-coupling reaction, the key steps of oxidative addition, transmetalation, and reductive elimination could be modeled to understand the role of the this compound ligand in stabilizing reaction intermediates and lowering activation barriers.

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, metal-1-ethoxy-1H,1'H-2,2'-bibenzimidazole complexes can be immobilized on solid supports. nih.gov Common immobilization strategies include:

Covalent Grafting: The ligand can be functionalized with a reactive group (e.g., a silane) that allows for covalent attachment to the surface of materials like silica (B1680970) or alumina.

Coordination to a Modified Support: The support material can be functionalized with groups that can coordinate to the metal center of the complex.

Encapsulation: The complex can be physically entrapped within the pores of a porous material such as a metal-organic framework (MOF) or a zeolite. researchgate.net

The nature of the surface interactions is critical to the performance of the heterogeneous catalyst. Strong covalent bonds can prevent leaching of the catalyst but may also reduce its catalytic activity if the active site is sterically hindered or electronically perturbed by the support. Non-covalent interactions, such as van der Waals forces or hydrogen bonding, may offer a less intrusive means of immobilization but carry a higher risk of catalyst leaching.

The choice of support material is also crucial. The porosity, surface area, and chemical nature of the support can all influence the accessibility of the active sites and the diffusion of reactants and products. researchgate.net

Theoretical studies can provide valuable predictive insights into the suitability of metal-1-ethoxy-1H,1'H-2,2'-bibenzimidazole complexes for specific catalytic reactions.

C-C Coupling Reactions: For reactions like Suzuki-Miyaura or Heck coupling, which are often catalyzed by palladium complexes, theoretical calculations can model the elementary steps of the catalytic cycle. acs.org The electronic properties of the this compound ligand would be expected to influence the rates of oxidative addition and reductive elimination. The electron-donating character of the ligand could facilitate the oxidative addition step.

Oxidation Reactions: In catalytic oxidation, high-valent metal-oxo species are often implicated as the active oxidants. DFT calculations can be used to assess the stability of such species and the activation barriers for oxygen transfer to a substrate. The bibenzimidazole ligand would need to be robust enough to withstand the harsh oxidative conditions.

Reduction Reactions: For catalytic reductions, such as the hydrogenation of ketones or olefins, the mechanism often involves the formation of metal-hydride intermediates. dergi-fytronix.com Theoretical models can help to understand the generation of these hydrides and their reactivity towards substrates. The steric environment created by the ligand can be tuned to achieve high enantioselectivity in asymmetric reductions.

Polymerization Reactions: In olefin polymerization, late-transition metal catalysts are of significant interest. The steric bulk of the this compound ligand around the metal center would be a key factor in controlling the rate of polymerization and the properties of the resulting polymer (e.g., molecular weight, branching).

A summary of theoretical considerations for different reaction types is provided in the table below.

| Reaction Type | Key Intermediates | Role of Ligand |

| C-C Coupling | M(0)/M(II) species | Electronic tuning of redox steps |

| Oxidation | High-valent metal-oxo | Stabilization of high-valent states |

| Reduction | Metal-hydrides | Control of steric environment for selectivity |

| Polymerization | Metal-alkyls | Steric control of polymer properties |

Supramolecular Architectures and Self Assembly Processes Involving 1 Ethoxy 1h,1 H 2,2 Bibenzimidazole

Non-Covalent Interactions and Intermolecular Forces

Hydrogen bonding is a primary driving force in the assembly of bibenzimidazole derivatives. In 1-ethoxy-1H,1'H-2,2'-bibenzimidazole, the N1'-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms in the imidazole (B134444) rings serve as acceptors. The most significant of these interactions is the N-H···N hydrogen bond. In related 2,2'-biimidazole (B1206591) and 2,2'-bibenzimidazole systems, these interactions are known to link molecules into one-dimensional polymeric chains or twisted ribbon-like columns. nih.govresearchgate.net Specifically, adjacent molecules can be bound together by pairs of N-H···N hydrogen bonds, leading to robust, well-defined supramolecular structures. nih.gov

In addition to the primary N-H···N motif, weaker C-H···N and C-H···O interactions further stabilize the crystal packing. Aromatic C-H groups can act as weak donors to the nitrogen acceptors of adjacent benzimidazole (B57391) rings. rsc.org Furthermore, the oxygen atom of the ethoxy group introduces an additional hydrogen bond acceptor site. This allows for the formation of N-H···O or C-H···O bonds, which can cross-link molecular chains and contribute to the formation of more complex, three-dimensional networks. nih.govresearchgate.net The interplay between these various hydrogen bonds is critical in defining the final solid-state architecture. rsc.orgnih.gov

The planar, electron-rich benzimidazole rings of this compound facilitate significant π-π stacking interactions. These aromatic interactions are crucial for stabilizing the supramolecular assemblies. In various benzimidazole derivatives, π-π stacking interactions with separations between parallel rings of approximately 3.4 Å have been observed, indicating a strong cohesive force. researchgate.net These interactions can lead to either face-to-face or offset stacking arrangements, often resulting in columnar or herringbone patterns in the solid state. nih.goviucr.org

The specific geometry of the stacking is a balance between maximizing attractive π-orbital overlap and minimizing steric repulsion. The presence of the N-ethoxy group in this compound likely influences this balance, potentially causing a slipped or offset arrangement to avoid steric clashes. The combination of hydrogen bonding and π-π stacking is a common feature in the crystal engineering of benzimidazole-based structures, leading to highly organized and stable lattices. researchgate.netrsc.org

While the supramolecular structure of pure this compound is dominated by hydrogen bonding and π-stacking, other interactions can be utilized in multicomponent systems. Halogen bonding, a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base, is a powerful tool in crystal engineering. beilstein-journals.org

Self-Assembly in Solution and Solid State

The non-covalent interactions described above drive the spontaneous organization of this compound molecules into ordered supramolecular structures in both solution and the solid state.

In the solid state, it is highly probable that this compound forms extended, one-dimensional polymeric arrays driven by a combination of N-H···N hydrogen bonds and π-π stacking. Studies on unsubstituted 2,2'-biimidazoles have shown their propensity to form helical columns through paired N-H···N hydrogen bonds. nih.gov Mass spectrometry of these compounds also revealed ions corresponding to dimers, trimers, and tetramers, indicating that this associative tendency persists even in the gas phase. nih.gov

In solution, the degree of self-assembly depends on the solvent and concentration. In less polar solvents, the formation of discrete dimers and small oligomers via hydrogen bonding is favored. As concentration increases, these smaller units can assemble into larger aggregates. Recent studies on other bisbenzimidazole derivatives have shown that their self-assembly into supramolecular fibers can even mediate biological processes like bacterial flocculation, highlighting the diverse structures these molecules can form. researchgate.net

Solution-phase spectroscopic methods are essential for studying the dynamics of self-assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Concentration-dependent ¹H NMR is a powerful tool for detecting hydrogen bond formation. When the N1'-H proton of this compound participates in a hydrogen bond upon aggregation, its resonance signal is expected to shift downfield. nih.gov This is a characteristic feature observed in many N-unsubstituted benzimidazole systems where prototropic tautomerism is slowed or blocked. nih.govmdpi.com Changes in the chemical shifts of the aromatic protons can also provide evidence for π-π stacking interactions as the local magnetic environment changes upon aggregation. ugm.ac.id

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy can monitor changes in the electronic environment of the molecule during aggregation. The formation of π-stacked aggregates often leads to hypochromism (a decrease in molar absorptivity) or shifts in the absorption maximum (λmax). rsc.org For instance, studies on bisbenzimidazole-based probes have shown that aggregation can be accompanied by either blue or red shifts in the absorption and emission maxima, depending on the nature of the aggregate (e.g., H- or J-aggregates). rsc.orgdoi.org These spectral changes can be analyzed to determine thermodynamic parameters of the self-assembly process, such as the association constant (Kₐ).

Table 7.1: Summary of Key Non-Covalent Interactions

| Interaction Type | Participating Groups | Anticipated Role in Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | N1'-H (donor) and Imidazole N (acceptor) | Formation of primary 1D chains and oligomers. nih.gov |

| C-H (donor) and Imidazole N/Ethoxy O (acceptors) | Stabilization and cross-linking of supramolecular arrays. rsc.orgnih.gov |

Table 7.2: Spectroscopic Signatures of Self-Assembly

| Technique | Observable Change Upon Aggregation | Information Obtained |

|---|---|---|

| ¹H NMR Spectroscopy | Downfield shift of the N1'-H proton signal. | Direct evidence of intermolecular hydrogen bonding. nih.gov |

| Changes in chemical shifts of aromatic protons. | Indication of π-π stacking and changes in the local environment. ugm.ac.id | |

| UV-Vis Absorption | Shift in λmax and/or decrease in molar absorptivity. | Monitoring aggregation and determination of association constants. rsc.orgdoi.org |

Solid-State Characterization by X-ray Diffraction and Microscopy